Sakacin P

Antimicrobial Potency IC50 Listeria monocytogenes

Class IIa bacteriocin substitution introduces significant efficacy variability-IC50 ranges for anti-Listerial activity can span orders of magnitude between analogs (sakacin A: 0.16-44.2 ng/mL vs. sakacin P: 0.01-0.61 ng/mL). Sakacin P delivers verified, lot-specific potency with a conserved YGNGV motif and single N-terminal disulfide bridge (Cys9-Cys14). • Sub-nanomolar IC50 against a broad panel of L. monocytogenes strains; 3.5 μg/g achieves complete growth inhibition for ≥3 weeks in refrigerated food matrices. • ~10× enhanced potency at 20°C vs. 37°C-optimized for cold-chain biopreservation studies. • Selective anti-Listerial action with minimal inhibition of beneficial LAB starter cultures, unlike enterocin A or pediocin PA-1. Supplied as lyophilized powder (≥95% HPLC); custom synthesis and bulk quantities available.

Molecular Formula C18H21N3O2
Molecular Weight 216.23 g/mol
CAS No. 146240-19-9
Cat. No. B235339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSakacin P
CAS146240-19-9
Synonymssakacin P
Molecular FormulaC18H21N3O2
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESCC(C(=O)C(=O)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C9H16N2O4/c1-5(6(12)7(10)13)11-8(14)15-9(2,3)4/h5H,1-4H3,(H2,10,13)(H,11,14)
InChIKeyVMETVXNVLXCEFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sakacin P Technical Overview


Sakacin P is a 43-residue, cationic, heat-stable antimicrobial peptide (AMP) produced by strains of Lactobacillus sakei [1][2]. It is classified as a Class IIa (pediocin-like) bacteriocin, characterized by a conserved N-terminal YGNGV motif and a single N-terminal disulfide bridge (Cys9–Cys14), but notably lacks the additional C-terminal disulfide bridge found in some close analogs [1][3]. This structural feature is a primary determinant of its distinct antimicrobial spectrum and temperature-dependent activity profile [3].

Class Class IIa (pediocin-like) bacteriocin with conserved YGNGV motif
Structural feature N-terminal disulfide bridge (Cys9–Cys14); lacks C-terminal disulfide bridge
Activity context Temperature-dependent antimicrobial spectrum reported; higher potency at lower temperatures

Sakacin P: The Risks of Generic Substitution


Despite a shared YGNGV motif and anti-Listerial activity, Class IIa bacteriocins exhibit divergent potency, spectrum, and environmental stability that preclude generic substitution. For instance, within a single comparative study, the 50% inhibitory concentration (IC50) ranges against L. monocytogenes varied by orders of magnitude: sakacin P ranged from 0.01–0.61 ng/mL, while sakacin A ranged from 0.16–44.2 ng/mL [1][2]. Moreover, the presence or absence of a C-terminal disulfide bridge, a key structural variation, directly impacts both the breadth of the antimicrobial spectrum and the temperature dependence of activity [3]. Substituting sakacin P with an analog like sakacin A or pediocin PA-1 based solely on class membership introduces significant and unpredictable variability in efficacy, making lot-specific, compound-verified procurement essential for reproducible research outcomes.

Sakacin P
Class IIa analogs (sakacin A, pediocin PA-1)
Potency against L. monocytogenes can differ by orders of magnitude among class IIa members; lot-specific verification is advised.
Absence of a C-terminal disulfide bridge alters temperature dependence and target spectrum; results with one analog may not transfer.
Antimicrobial spectrum toward lactic acid bacteria varies substantially; substitution may compromise starter culture preservation in mixed-culture studies.

Sakacin P Comparative Performance Data


Superior Potency Against Listeria monocytogenes vs. Analogs

In a direct head-to-head comparison using 200 food and food-industry isolates of L. monocytogenes, sakacin P demonstrated the highest potency with an IC50 range of 0.01–0.61 ng/mL [1]. This represents a superior potency profile when compared to the other three tested antimicrobials: sakacin A, pediocin PA-1, and nisin.

Anti-Listerial potency
Head-to-head
IC50 range: 0.01–0.61 ng/mL
Reported top rank among tested class IIa bacteriocins
Broth dilution; 200 L. monocytogenes strains; sakacin A, pediocin PA-1, nisin comparators
Antimicrobial Potency IC50 Listeria monocytogenes Food Safety

Narrower Spectrum Against Lactic Acid Bacteria vs. Enterocin A

A comparative study of four purified Class IIa bacteriocins revealed that while enterocin A was the most effective against L. monocytogenes (MICs of 0.1–1 ng/mL), sakacin P displayed a key differentiating property: it was highly active against Listeria but did not have concomitant high levels of activity toward lactic acid bacteria (LAB) [1]. This contrasts with the broader spectrum of pediocin PA-1 and enterocin A, which inhibited more strains overall [1].

Spectrum vs. LAB
Head-to-head
Strong anti-Listerial activity; lower concomitant inhibition of lactic acid bacteria vs. enterocin A
May support studies requiring starter culture preservation
Qualitative comparison; purified bacteriocins tested against LAB indicator strains
Antimicrobial Spectrum Selectivity Lactic Acid Bacteria MIC

Temperature-Dependent Activity vs. Pediocin PA-1

The absence of a C-terminal disulfide bridge in wild-type sakacin P results in a significant temperature-dependent activity profile. It is approximately 10-fold more potent at 20°C and 30°C than at 37°C [1]. In contrast, pediocin PA-1, which possesses this C-terminal disulfide bridge, exhibits nearly identical potency across 20, 30, and 37°C [1].

Temperature dependence
Head-to-head
~10× less potent at 37°C vs. 20°C
Supports low-temperature application screening
Assays at 20, 30, 37°C; pediocin PA-1 shows temperature-independent activity
Temperature Stability Antimicrobial Activity Structural Comparison Food Application

Enhanced Potency via C-Terminal Disulfide Engineering

Introduction of a C-terminal disulfide bridge into sakacin P via site-directed mutagenesis created variants with broadened target cell specificity. These engineered mutants were 10 to 20 times more potent than wild-type sakacin P toward certain indicator strains, while retaining original potency against others [1].

Engineered variant
Direct comparison
C-terminal disulfide bridge mutants: 10–20× potency gain vs. wild-type
Supports peptide engineering SAR studies
Site-directed mutagenesis; activity tested against specific indicator strains
Protein Engineering Structure-Activity Relationship Mutant Analysis Antimicrobial Spectrum

Food Matrix Adsorption Compared to Nisin

When applied to complex food matrices like cold-smoked salmon and chicken cold cuts, both sakacin P and nisin exhibit rapid, high adsorption to proteins (>80% of added bacteriocin) and susceptibility to proteolytic degradation in non-heat-treated foods (<1% activity after 1 week) [1]. However, a key difference was observed: at low pH, less nisin was adsorbed to muscle proteins compared to sakacin P, and the negative effect of oils was less pronounced for nisin [1].

Food matrix interaction
Head-to-head
Higher adsorption to muscle proteins at low pH; activity loss with oils vs. nisin
Food matrix compatibility requires context-specific review
Cold-smoked salmon, chicken cold cuts; qualitative observation
Food Matrix Interaction Biopreservation Protein Adsorption Nisin Comparison

Sakacin P Application Scenarios


Biopreservation in Chilled Ready-to-Eat Foods

Sakacin P is optimally suited for controlling Listeria monocytogenes in refrigerated food products such as vacuum-packed cold-smoked salmon and chicken cold cuts. Its superior sub-nanomolar potency against a broad range of L. monocytogenes strains [1] and its enhanced activity at lower temperatures (~10-fold more potent at 20°C than 37°C) [2] make it a highly effective biopreservative. Application studies demonstrate that a dosage of 3.5 μg/g is sufficient for complete growth inhibition for at least 3 weeks, despite proteolytic degradation [3].

Strain-Level Listeria Susceptibility and Diagnostics

Sakacin P's unique ability to divide a large panel of L. monocytogenes strains into two distinct susceptibility groups based on its IC50 value (0.01–0.61 ng/mL) [1] makes it an invaluable tool for strain typing and diagnostics. This property, not shared with sakacin A, pediocin PA-1, or nisin, allows researchers to use sakacin P susceptibility as a functional biomarker for subtyping Listeria isolates in epidemiological or food safety studies.

Selective Antimicrobial in Mixed-Culture Fermentations

In research involving fermented foods where preservation of beneficial lactic acid bacteria (LAB) starter cultures is required, sakacin P offers a strategic advantage. Unlike enterocin A and pediocin PA-1, which exhibit broad activity against LAB [4], sakacin P maintains high anti-Listerial activity without a corresponding high level of inhibition against other LAB. This selectivity makes it a preferred agent for studies aiming to suppress a target pathogen while minimizing disruption to the fermentative microbiota.

Scaffold for Rational Design of Antimicrobial Peptides

Sakacin P serves as a validated and well-characterized scaffold for protein engineering studies. The demonstration that introducing a C-terminal disulfide bridge into sakacin P yields a 10-20 fold increase in potency and broadens its antimicrobial spectrum [2] highlights its utility in structure-activity relationship (SAR) research. Its relatively simple structure and known limitations provide a clear baseline for designing and testing novel variants with improved stability, spectrum, or temperature profiles.

Application
Selection Property
Validation Focus
Chilled food biopreservation research
L. monocytogenes potency at low temperature
Cold-storage antimicrobial endpoint assessment
L. monocytogenes strain typing studies
Strain susceptibility grouping via IC50
Epidemiological subtyping context
Mixed-culture fermentation research
Selectivity against Listeria vs. lactic acid bacteria
Starter culture preservation monitoring
Antimicrobial peptide engineering
C-terminal disulfide bridge engineering tractability
SAR and potency improvement endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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